3'-Chloroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of chloroacetophenone derivatives often involves catalytic methods or specific reaction conditions to achieve high yields and selectivity. For instance, 3,4-bimethyl-2'-chloro-acetophenone can be synthesized through a Friedel-Crafts acylation reaction using metal-loaded catalysts. This process is influenced by factors such as the amount of catalyst, the ratio of raw materials, temperature, and reaction time, with optimal conditions leading to yields over 90% (Qin Jin-lan, 2009).
Molecular Structure Analysis
Investigations into the molecular structure of chloroacetophenone derivatives often employ spectroscopic techniques such as LC, IR spectrum, and X-ray crystallography. These methods enable the elucidation of the compound's conformation and stereochemistry, crucial for understanding its reactivity and properties.
Chemical Reactions and Properties
Chloroacetophenone compounds participate in various chemical reactions, including aromatic C-H amination, which can yield arylamine products with high efficiency. Such reactions are significant for synthesizing N-alkyl-2-acylanilines, with potential applications in the development of new materials and chemicals (Ka-Ho Ng, Zhongyuan Zhou, Wing-Yiu Yu, 2013).
Scientific Research Applications
Biological Effects : Lakshmi (1962) found that Chloroacetophenone (CAP) interferes with chick embryo development, causing abnormalities in the brain and eye, and acts as a specific and irreversible -SH inhibitor (Lakshmi, 1962).
Chemical Synthesis : Procopiou et al. (2017) demonstrated that the Fries rearrangement of 3-chlorophenyl acetate yields 4-chloro-2-hydroxy-acetophenone, among other products, suggesting its utility in organic synthesis (Procopiou et al., 2017).
Physiological Impact : Berkley and Hazlett (1987) observed that exposure to 2-chloroacetophenone vapor causes rapid exocytosis in the mouse exorbital lacrimal gland (Berkley & Hazlett, 1987).
Pharmaceutical and Cosmetic Production : Cavinato et al. (1997) noted that hydrodechlorination of -chloroacetophenone to acetophenone is an efficient and environmentally friendly method with potential applications in the production of pharmaceuticals and cosmetics (Cavinato et al., 1997).
Forensic Science : Ferslew et al. (1986) presented a method to differentiate and identify 2-chloroacetophenone, aiding forensic investigations (Ferslew et al., 1986).
Environmental Monitoring : Manna et al. (1987) developed a method for detecting low ppm levels of o-chloroacetophenone in soil and vegetable substrates, which is crucial for environmental monitoring (Manna et al., 1987).
Allergic Reactions : Studies have shown that Chloroacetophenone can cause allergic contact dermatitis, which is a significant consideration for its use in tear gas (Leenutaphong & Goerz, 1989; Penneys et al., 1969).
Optical Material Research : Pegu et al. (2014) found that para-chloroacetophenone shows potential as a non-linear optical material (Pegu et al., 2014).
Synthetic Organic Chemistry : Plíštil et al. (2006) highlighted its role in the production of certain organic compounds via selective photoreactions (Plíštil et al., 2006).
Toxicology Studies : Melnick (1990) conducted toxicology and carcinogenesis studies of 2-Chloroacetophenone in rats and mice, highlighting its potential health hazards (Melnick, 1990).
Air Sampling and Analysis : Pacenti et al. (2009) developed a method for sampling and analyzing 2-Chloroacetophenone in air, which is valuable for law enforcement and civilian protection (Pacenti et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJBXKHMMQDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059182 | |
Record name | Ethanone, 1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloroacetophenone | |
CAS RN |
99-02-5 | |
Record name | 1-(3-Chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(3-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-chloroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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